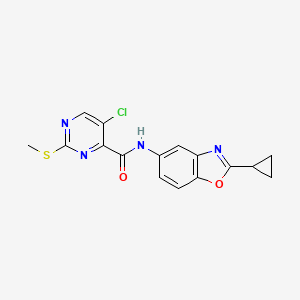

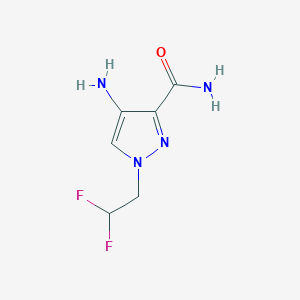

![molecular formula C21H17FN4OS B2647707 3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-19-3](/img/structure/B2647707.png)

3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound. Heterocyclic compounds contain a ring structure with at least two different elements as ring members. Thieno[2,3-b]pyridine derivatives have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves the formation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the various substituents . The specific methods would depend on the exact structure of the target compound.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[2,3-b]pyridine core, with the various substituents attached at the appropriate positions. The 3-amino and 6-pyridinyl groups would be attached to the thieno[2,3-b]pyridine ring, while the N-(4-fluorophenethyl) group would be attached to the carboxamide .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nature of the thieno[2,3-b]pyridine core, as well as the electron-withdrawing effects of the carboxamide group and the electron-donating effects of the amino group .Aplicaciones Científicas De Investigación

Antiproliferative Activity

- A study by van Rensburg et al. (2017) explored the synthesis of 2-chlorophenyl carboxamide thienopyridines, a class of compounds related to 3-amino-thieno[2,3-b]pyridines. They found that these compounds exhibit antiproliferative activity, particularly against the phospholipase C enzyme. Modifications at specific positions on the molecule influenced their activity, highlighting the importance of structural features for biological effects (van Rensburg et al., 2017).

Synthesis and Biological Properties

- Wagner et al. (1993) synthesized a range of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, demonstrating antianaphylactic activity. This highlights the potential of these compounds in anti-allergic applications (Wagner et al., 1993).

Novel Synthetic Approaches

- El-Meligie et al. (2020) used 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This research showcases the versatility of these compounds in synthesizing a variety of heterocyclic structures (El-Meligie et al., 2020).

Photophysical Properties

- Sung et al. (2018) described the synthesis of fluorescent thieno[3,2-b]pyridine derivatives, demonstrating that their photophysical properties are chemically tunable. This suggests potential applications in optical and electronic materials (Sung et al., 2018).

Antimicrobial Activity

- Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with antimicrobial activity. This research broadens the scope of these compounds in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Future research could explore the potential uses of this compound, particularly in the context of its potential biological activities. Further studies could also investigate the synthesis of related compounds, and the effects of different substituents on the properties and activities of these compounds .

Propiedades

IUPAC Name |

3-amino-N-[2-(4-fluorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c22-15-3-1-13(2-4-15)7-12-25-20(27)19-18(23)16-5-6-17(26-21(16)28-19)14-8-10-24-11-9-14/h1-6,8-11H,7,12,23H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMFACOTAWNEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

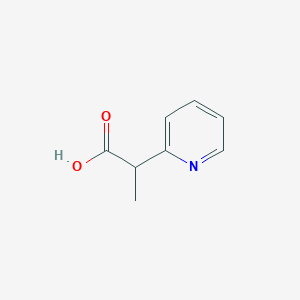

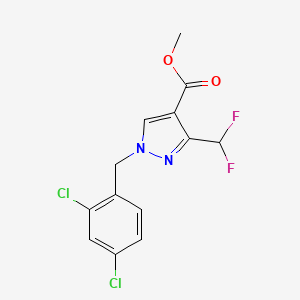

![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)

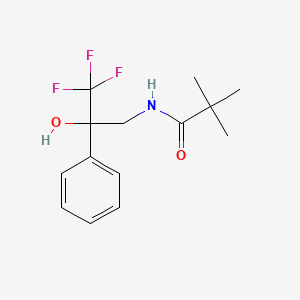

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)

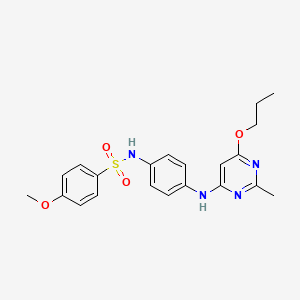

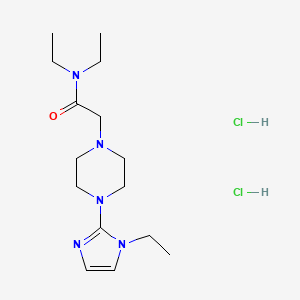

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)

![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)

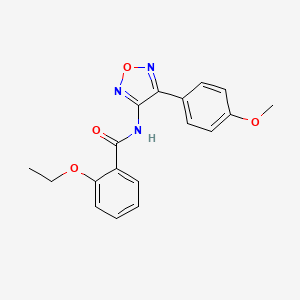

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)